1,1,4-Trichloro-1,2-dihydrocyclobuta[c]isoquinoline
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Overview
Description
1,1,4-Trichloro-1,2-dihydrocyclobuta[c]isoquinoline is a chemical compound known for its unique structure and properties. It is a member of the isoquinoline family, which is characterized by a fused ring system containing nitrogen.
Preparation Methods
The synthesis of 1,1,4-Trichloro-1,2-dihydrocyclobuta[c]isoquinoline involves several steps. One common method includes the alkylation of isoquinolines using benzoic acid as a nucleophilic reagent and vinyl ketones as electrophiles . This reaction is typically carried out under acidic conditions and can be performed on a gram scale. The reaction shows tolerance for substitution at various positions on the isoquinoline ring, allowing for the creation of diverse derivatives .
Chemical Reactions Analysis
1,1,4-Trichloro-1,2-dihydrocyclobuta[c]isoquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert it into less chlorinated derivatives.
Substitution: It can undergo substitution reactions where chlorine atoms are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions vary based on the specific conditions and reagents used.
Scientific Research Applications
1,1,4-Trichloro-1,2-dihydrocyclobuta[c]isoquinoline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a pharmaceutical agent.
Industry: It is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1,4-Trichloro-1,2-dihydrocyclobuta[c]isoquinoline involves its interaction with molecular targets in biological systems. It can bind to specific proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
1,1,4-Trichloro-1,2-dihydrocyclobuta[c]isoquinoline can be compared to other isoquinoline derivatives, such as:
1,2-Dihydroisoquinoline: Lacks the trichloro substitution, leading to different reactivity and applications.
4-Chloroisoquinoline: Contains fewer chlorine atoms, affecting its chemical properties and uses.
1,4-Dichloroisoquinoline: Has a different substitution pattern, resulting in unique reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
1,1,4-Trichloro-1,2-dihydrocyclobuta[c]isoquinoline is a complex heterocyclic compound notable for its unique bicyclic structure, which combines a cyclobutane moiety with an isoquinoline framework. The presence of three chlorine atoms at the 1, 1, and 4 positions significantly influences its chemical properties and reactivity. This compound has garnered attention in various fields, particularly organic and medicinal chemistry, due to its potential biological activities.
- Molecular Formula : C11H6Cl3N
- Molecular Weight : 258.53 g/mol
- CAS Number : 105592-81-2
Structural Characteristics
The trichlorinated structure of this compound enhances its electrophilic character while preserving the structural integrity typical of isoquinolines. This unique combination allows for distinct reactivity patterns compared to its analogs.
Potential Pharmacological Effects
- Antitumor Activity : Compounds structurally related to isoquinolines have shown promise in anticancer applications. For instance, studies on chalcone derivatives related to isoquinoline structures demonstrated significant antiproliferative effects against breast cancer cell lines (MDA-MB-231) through various assays including MTT and SRB assays .
- Enzyme Interaction : Interaction studies indicate that this compound may engage with biological targets such as enzymes or receptors. Understanding these interactions is crucial for evaluating its therapeutic potential and safety profile.
Case Studies and Experimental Findings
While specific case studies on this compound are sparse, related compounds have provided insights into the biological activity of similar structures.
Table: Comparative Analysis of Related Compounds
Compound Name | Structure Type | Notable Features |
---|---|---|
Isoquinoline | Heterocyclic | Base structure; less chlorinated |
5-Chloroisoquinoline | Chlorinated isoquinoline | Similar biological activity; fewer chlorine atoms |
3-Methylisoquinoline | Methylated isoquinoline | Variation in substitution pattern |
Cyclobutene | Cycloalkene | Base structure for cyclization reactions |
The distinct structural features of these compounds highlight the potential for diverse biological activities associated with chlorinated isoquinolines.
Synthesis and Derivative Formation
The synthesis of this compound can be achieved through various methods. These synthetic routes not only facilitate the production of the compound but also allow for the generation of derivatives that may exhibit different biological or chemical properties.
Synthetic Routes
Research into the synthesis pathways indicates multiple approaches for accessing this compound. These methods could lead to derivatives with enhanced or altered biological activities.
Properties
CAS No. |
105592-81-2 |
---|---|
Molecular Formula |
C11H6Cl3N |
Molecular Weight |
258.5 g/mol |
IUPAC Name |
1,1,4-trichloro-2H-cyclobuta[c]isoquinoline |
InChI |
InChI=1S/C11H6Cl3N/c12-10-7-4-2-1-3-6(7)9-8(15-10)5-11(9,13)14/h1-4H,5H2 |
InChI Key |
YNRGAYNKZLHCBT-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C1(Cl)Cl)C3=CC=CC=C3C(=N2)Cl |
Origin of Product |
United States |
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